molecular formula C17H21N3O6S B14456225 Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester CAS No. 75745-78-7

Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester

Cat. No.: B14456225
CAS No.: 75745-78-7
M. Wt: 395.4 g/mol
InChI Key: CIFYOVRVVUEBLV-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is a complex organic compound with a unique structure that includes a hydrazinecarboxylic acid core, a furanyl group, and a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester typically involves multiple steps. One common approach is the condensation reaction between hydrazinecarboxylic acid derivatives and furanyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxylic acid, ethyl ester: A simpler derivative with similar core structure but different functional groups.

    Furanyl derivatives: Compounds containing the furanyl group, which may have similar reactivity and applications.

    Methoxyphenylsulfonyl compounds: Compounds with the methoxyphenylsulfonyl group, which may exhibit similar chemical properties.

Uniqueness

Hydrazinecarboxylic acid, 2-((5-((4-methoxyphenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

75745-78-7

Molecular Formula

C17H21N3O6S

Molecular Weight

395.4 g/mol

IUPAC Name

tert-butyl N-[(Z)-[amino-[5-(4-methoxyphenyl)sulfonylfuran-2-yl]methylidene]amino]carbamate

InChI

InChI=1S/C17H21N3O6S/c1-17(2,3)26-16(21)20-19-15(18)13-9-10-14(25-13)27(22,23)12-7-5-11(24-4)6-8-12/h5-10H,1-4H3,(H2,18,19)(H,20,21)

InChI Key

CIFYOVRVVUEBLV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)OC)\N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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